molecular formula C19H24BrO6P B12555403 Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester CAS No. 194022-79-2

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester

Cat. No.: B12555403
CAS No.: 194022-79-2
M. Wt: 459.3 g/mol
InChI Key: MJBJVQXNQNAHQG-UHFFFAOYSA-N
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Description

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester is a chemical compound with a complex structure that includes bromine, methoxy groups, and phenylmethyl groups

Preparation Methods

The synthesis of phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester typically involves multiple steps. The synthetic route often starts with the preparation of 3-bromo-2,2-dimethoxypropyl alcohol, which is then reacted with phosphoric acid derivatives to form the ester. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of methoxy groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in its reactivity, allowing it to participate in various chemical pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester can be compared with similar compounds such as:

Properties

CAS No.

194022-79-2

Molecular Formula

C19H24BrO6P

Molecular Weight

459.3 g/mol

IUPAC Name

dibenzyl (3-bromo-2,2-dimethoxypropyl) phosphate

InChI

InChI=1S/C19H24BrO6P/c1-22-19(15-20,23-2)16-26-27(21,24-13-17-9-5-3-6-10-17)25-14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

MJBJVQXNQNAHQG-UHFFFAOYSA-N

Canonical SMILES

COC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)(CBr)OC

Origin of Product

United States

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